3-Bromo-1-trimethylsilylpropene
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Overview
Description
3-Bromo-1-trimethylsilylpropene is an organosilicon compound with the molecular formula C6H11BrSi. It is known for its utility in organic synthesis, particularly as a propargylating agent. This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propene backbone.
Preparation Methods
3-Bromo-1-trimethylsilylpropene can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-1-trimethylsilylpropene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form various derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include indium metal for selective reactions with α-keto esters, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include tetrahydroisoquinoline-3-carboxylic acid derivatives and terminal conjugated enynes.
Scientific Research Applications
3-Bromo-1-trimethylsilylpropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the alkylation of dianions of β-keto esters at the γ-carbon, and in the preparation of allenic alcohols and terminal conjugated enynes.
Biology and Medicine: The compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents.
Industry: It is used in the production of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-1-trimethylsilylpropene exerts its effects is primarily through its role as a propargylating agent. The trimethylsilyl group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to occur efficiently.
Comparison with Similar Compounds
3-Bromo-1-trimethylsilylpropene can be compared with other similar compounds such as:
- 3-(Trimethylsilyl)propargyl bromide
- 1-Bromo-2-butyne
- Ethynyltrimethylsilane
These compounds share similar structural features, such as the presence of a trimethylsilyl group and a bromine atom. this compound is unique in its specific reactivity and applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H13BrSi |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-bromoprop-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6-4-5-7/h4,6H,5H2,1-3H3 |
InChI Key |
CFABRZVNIPAMRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CCBr |
Origin of Product |
United States |
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